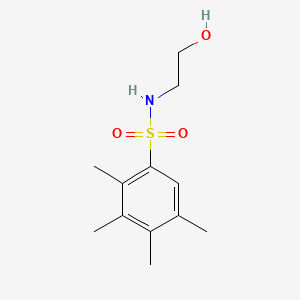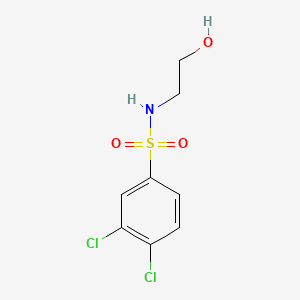
Reactive Black 31
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Reactive Black 31 is a synthetic dye widely used in the textile industry for dyeing cotton and viscose fibers. It is known for its excellent color fastness and ability to produce deep black shades. This compound is part of the reactive dye class, which forms covalent bonds with the substrate, ensuring high durability and resistance to washing and light .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Reactive Black 31 involves several key steps:
Starting Materials: The primary starting materials include 3-carboxy-1-(p-sulfophenyl)-5-pyrazolone, gamma acid, and 2-hydroxy-5-methyl-4-(β-sulfated ethyl sulfone) aniline.
Diazotization: Gamma acid is first diazotized and then coupled with 3-carboxy-1-(p-sulfophenyl)-5-pyrazolone.
Second Diazotization and Coupling: The resulting product is further diazotized and coupled with 2-hydroxy-5-methyl-4-(β-sulfated ethyl sulfone) aniline.
Complexation: Copper sulfate is added to the mixture to form a complex, which is then salted out, filtered, and dried to obtain the final product.
Industrial Production Methods: In industrial settings, the production of Reactive Black 31 follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and reaction time, to ensure high yield and purity of the dye .
化学反応の分析
Types of Reactions: Reactive Black 31 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break down the dye into simpler compounds.
Substitution: The reactive groups in the dye can participate in substitution reactions with nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite are often used.
Substitution: Reactions typically occur under alkaline conditions with reagents like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce sulfonated derivatives, while reduction can yield simpler aromatic compounds .
科学的研究の応用
Reactive Black 31 has diverse applications in scientific research:
Chemistry: It is used as a model compound in studies of dye degradation and environmental impact.
Biology: The dye is employed in various staining techniques for biological specimens.
Medicine: Research explores its potential use in photodynamic therapy for cancer treatment.
Industry: Beyond textiles, it is used in ink-jet printing and as a colorant in various industrial processes.
作用機序
The mechanism of action of Reactive Black 31 involves its ability to form covalent bonds with substrates. This is achieved through nucleophilic substitution reactions, where the dye’s reactive groups interact with hydroxyl or amino groups on the substrate, forming stable covalent bonds . This mechanism ensures the dye’s high fastness properties and resistance to washing and light .
類似化合物との比較
Reactive Black 5: Another widely used black dye with similar applications but different chemical structure.
Reactive Blue 160: A copper complex dye known for its intense blue color.
Reactive Violet 1: A monoazo dye used for dyeing wool and silk.
Uniqueness: Reactive Black 31 stands out due to its excellent color fastness and ability to produce deep black shades. Its unique chemical structure, involving a copper complex, contributes to its superior performance in various applications .
特性
CAS番号 |
12731-63-4 |
|---|---|
分子式 |
C29H20N6O17S4.4Na |
分子量 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




